Ochnaflavone

Description

Contextualization within Flavonoid Natural Products Chemistry

Flavonoids are a widespread group of polyphenolic compounds found in plants, known for a variety of biological activities. biomolther.org Biflavonoids, as the name suggests, are dimers of flavonoid units. biomolther.org These units can be identical or different and are linked by either a carbon-carbon (C-C) bond or a carbon-oxygen-carbon (C-O-C) ether linkage. beilstein-journals.org

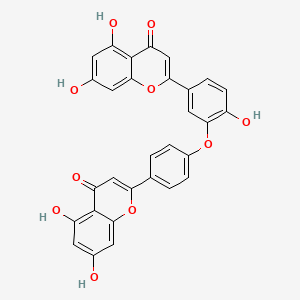

Ochnaflavone is a notable example of an asymmetric biflavonoid, meaning it is composed of two different flavonoid units: apigenin (B1666066) and luteolin (B72000). beilstein-journals.org What makes this compound particularly rare and of interest to chemists is the nature of its linkage. The two flavonoid moieties are connected by a diaryl ether bond between the B-rings of the apigenin and luteolin subunits. beilstein-journals.orgsmolecule.com This is in contrast to the more common biflavonoids which often have linkages between a B-ring and an A-ring (AB type) or between two A-rings (AA type). beilstein-journals.org

The unique structural features of this compound contribute to its diverse biological activities, which are often reported to be more potent than those of its individual flavonoid monomers. beilstein-journals.org

Historical Perspective of this compound Isolation and Initial Research Trajectories

The initial isolation of this compound was reported in 1973 from Ochna squarrosa Linn, a plant belonging to the Ochnaceae family. wikipedia.orgjst.go.jp This discovery marked the beginning of research into this novel biflavonoid. jst.go.jp this compound is now considered a taxonomic marker for the Ochna genus. beilstein-journals.org

Following its isolation, early research focused on elucidating its structure. The first total synthesis of this compound derivatives was achieved by the Kawano group in 1973. wikipedia.org Later, the van Heerden group reported the first total synthesis of this compound itself. wikipedia.orgresearchgate.net A key step in this synthesis was the formation of the diaryl ether intermediate, followed by ring cyclization to assemble the two flavone (B191248) nuclei. beilstein-journals.orgresearchgate.net

Initial investigations also explored the biological potential of this compound. Early studies reported its ability to inhibit phospholipase A2 and lymphocyte proliferation. wikipedia.orgbiomolther.org

Scope and Academic Significance of this compound Investigations

The academic significance of this compound research is multifaceted. It spans from its unique chemical structure to its wide range of reported biological activities. The unusual ether linkage between the two B-rings of the flavonoid units presents a synthetic challenge and an opportunity to develop novel synthetic methodologies in natural product chemistry. beilstein-journals.org

The compound has been isolated from various plant species, including several members of the Ochnaceae family, as well as Lonicera japonica. biomolther.orgbeilstein-journals.orgresearchgate.net Its presence in different plant families broadens the scope of phytochemical investigations.

A significant body of research has focused on the biological activities of this compound. These investigations have revealed a number of promising effects, including:

Anti-inflammatory activity: this compound has been shown to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory process. wikipedia.orgsmolecule.com It has also been found to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org

Anti-atherogenic activity: Research has indicated that this compound can inhibit the proliferation of human vascular smooth muscle cells, a process involved in atherogenesis. wikipedia.orgbiomolther.org

Anticancer activity: Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human colon cancer cells. biomolther.org It has also shown activity against melanoma cancer cells. ukzn.ac.za

Liver-protective effects: this compound has been found to inhibit lipid peroxidation and the degradation of phosphatidylethanolamine (B1630911) in the liver. medchemexpress.com

The diverse biological activities of this compound have prompted further research into its mechanisms of action and potential as a lead compound for drug discovery. researchgate.net The ongoing investigation into its synthesis and biological properties continues to be an active area of academic research. beilstein-journals.orgresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H18O10 |

| Molecular Weight | 538.458 g/mol chemsrc.com |

| IUPAC Name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one wikipedia.org |

| CAS Number | 50276-96-5 wikipedia.org |

| Boiling Point | 832.1±65.0 °C at 760 mmHg chemsrc.com |

| Density | 1.6±0.1 g/cm3 chemsrc.com |

Table 2: Investigated Biological Activities of this compound

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A2 (PLA2) | wikipedia.orgmedchemexpress.com |

| Anti-atherogenic | Inhibition of vascular smooth muscle cell proliferation | wikipedia.orgbiomolther.org |

| Anticancer | Induction of cell cycle arrest and apoptosis | biomolther.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Apigenin |

| Luteolin |

| Phosphatidylethanolamine |

| Inducible nitric oxide synthase |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPGECDACGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198281 | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-96-5 | |

| Record name | Ochnaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochnaflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Ochnaflavone

Ochnaflavone is a secondary metabolite found in a variety of plant species. wikipedia.org Its presence is particularly notable in the family Ochnaceae, where it is considered a taxonomic marker for the genus Ochna. beilstein-journals.org

Botanical Sources and Distribution of this compound-Producing Organisms

This compound has been isolated from several members of the Ochnaceae plant family. nih.gov This family, belonging to the order Malpighiales, is pantropical in distribution and encompasses approximately 32 genera and 550 species. wikipedia.org The Ochnaceae family is most diverse in the Neotropics and tropical Africa. wikipedia.org

Classification of Genera and Species Rich in this compound

The genus Ochna, the second-largest in the Ochnaceae family with 79 species, is a primary source of this compound. nih.gov Species within this genus are distributed throughout the tropical regions of Africa and Asia. nih.gov

Key species and genera known to produce this compound include:

Ochna integerrima : this compound is a major biflavonoid isolated from this species. researchgate.net

Ochna serrulata : This species is another significant source of this compound. nih.govcore.ac.uk

Ochna afzelii nih.gov

Ochna pretoriensis nih.gov

Ouratea staudtii : While less common in the Ouratea genus, this compound has been isolated from this species. researchgate.netscielo.brresearchgate.netscielo.br

Lonicera japonica (Japanese honeysuckle): this compound is also found in the stems of this plant from the Caprifoliaceae family. nih.govresearchgate.net

Cespedesia spathulata biocrick.com

Table 1: Botanical Sources of this compound

| Family | Genus | Species |

| Ochnaceae | Ochna | integerrima researchgate.net |

| serrulata nih.govcore.ac.uk | ||

| afzelii nih.gov | ||

| pretoriensis nih.gov | ||

| jabotapita nih.gov | ||

| Ouratea | staudtii researchgate.netscielo.brresearchgate.netscielo.br | |

| Cespedesia | spathulata biocrick.com | |

| Caprifoliaceae | Lonicera | japonica nih.govresearchgate.net |

| Selaginellaceae | Selaginella | species biocrick.com |

Geographical Distribution and Ecological Considerations for this compound Accumulation

The Ochnaceae family is predominantly found in tropical and subtropical zones worldwide. scielo.brscielo.br The genus Ouratea, for instance, comprises about 300 tropical species, mainly in South America and tropical Africa. scielo.brscielo.br The accumulation of secondary metabolites like this compound can be influenced by various ecological factors, although specific studies on this compound accumulation are not extensively detailed in the provided search results. The distribution of these compounds is often specific to certain taxonomic units, but they can also appear in unrelated groups, suggesting a complex evolutionary and regulatory basis for their production. researchgate.net

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound, like other flavonoids, follows the phenylpropanoid pathway. mdpi.com This intricate process involves several precursor compounds and enzymatic transformations.

Precursor Compounds and Enzymatic Transformations in Flavonoid Biosynthesis

The journey to this compound begins with primary metabolites. Through the glycolytic and pentose (B10789219) phosphate (B84403) pathways, glucose produces phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). mdpi.com These molecules react to form shikimic acid, which is a precursor to the amino acids L-phenylalanine and L-tyrosine. mdpi.com These amino acids are the initial building blocks for the phenylpropanoid pathway. mdpi.com

A key enzyme in flavonoid biosynthesis is chalcone (B49325) synthase . This enzyme is responsible for the formation of chalcones, which are open-chain flavonoids that serve as precursors to a wide variety of other flavonoids. researchgate.netmdpi.com

Specific Enzymatic Steps Leading to this compound Formation

This compound is an asymmetric biflavone composed of two different flavonoid units: apigenin (B1666066) and luteolin (B72000). researchgate.net These units are linked by a diaryl ether bond. researchgate.netsmolecule.com The formation of this ether linkage is a critical step in the biosynthesis of this compound. researchgate.net

The synthesis involves the formation of an ether-linked dimeric chalcone, which then undergoes ring cyclization to form the two flavone (B191248) nuclei of this compound. beilstein-journals.orgresearchgate.netbiocrick.comresearchgate.net The total synthesis of this compound has been achieved in the laboratory, and these synthetic routes provide insights into the plausible biosynthetic steps. beilstein-journals.org The key transformations include:

Formation of a diaryl ether : This creates the C-O-C linkage between the two flavonoid precursors. beilstein-journals.org

Aldol (B89426) condensation : A Claisen-Schmidt condensation reaction forms a dimeric chalcone. beilstein-journals.org

Oxidative cyclization : The dimeric chalcone is treated with iodine in pyridine (B92270) to yield the final biflavone structure. beilstein-journals.org

While the precise enzymes catalyzing these specific steps in vivo are not fully elucidated in the provided results, the general principles of flavonoid biosynthesis suggest the involvement of specific oxidases and cyclases.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated at the genetic level. researchgate.net The presence of this compound in specific plant families and genera, while being absent in others, points towards differential gene expression as a primary regulatory mechanism. researchgate.netcapes.gov.br

The genes encoding the biosynthetic pathways for secondary metabolites may have a wider distribution than the compounds themselves. researchgate.net This suggests that the activation or silencing of these genes determines whether a plant produces a particular compound. The regulation can be influenced by developmental cues and environmental stresses. Further research is needed to identify the specific transcription factors and regulatory networks that control the expression of genes involved in this compound biosynthesis.

Chemodiversity and Analogues of this compound from Natural Sources

The chemical diversity of biflavonoids in the plant kingdom is extensive, with over 592 distinct compounds identified. semanticscholar.org These molecules are dimers of flavonoid units, linked by either a C-C or a C-O-C bond. nih.gov this compound belongs to the C-O-C type biflavonoids, specifically a diflavonyl ether where the linkage is between the B-rings of the two flavonoid moieties. researchgate.netrsc.org The vast majority of biflavonoids are found in a few plant families, with Ochnaceae, Clusiaceae, Selaginellaceae, and Thymelaeaceae being particularly rich sources. semanticscholar.orgnih.gov

This compound itself is considered a taxonomic marker for the genus Ochna. researchgate.net This genus, along with others in the Ochnaceae family like Ouratea, displays significant chemodiversity, producing a variety of biflavonoids. nih.govresearchgate.net This diversity arises from the different combinations of flavonoid monomers and the various positions of the linkage between them. Further structural variety is introduced through modifications such as methylation and hydrogenation. core.ac.ukresearchgate.net

Identification of Naturally Occurring this compound Derivatives

This compound was first isolated in 1973 from Ochna squarrosa. wikipedia.org Since then, a number of its derivatives have been identified from various plant sources, primarily within the Ochnaceae family. These derivatives typically involve methylation of one or more hydroxyl groups or saturation of the C2-C3 double bond in one or both flavone units.

For instance, this compound 7-O-methyl ether has been isolated from Ochna pretoriensis. Another derivative, 2,3-dihydrothis compound, has been found in the leaves of Ochna obtusata. core.ac.uk The stem bark of Ochna afzelii has also yielded new biflavonoids related to this compound. nih.gov The chemodiversity extends to chalcone dimers, which are biosynthetic precursors to flavonoids, as seen in the isolation of lophirone A and lophirone C from Ochna serrulata. core.ac.uk

Below is a table of some naturally occurring this compound derivatives and their plant sources.

Table 1: Naturally Occurring this compound Derivatives and their Sources

| Compound Name | Natural Source | Reference |

|---|---|---|

| This compound | Ochna squarrosa, Ochna integerrima, Lonicera japonica, Ochna serrulata, Ochna afzelii, Ochna kibbiensis | researchgate.netcore.ac.ukwikipedia.orgresearchgate.netacs.org |

| This compound 7-O-methyl ether | Ochna pretoriensis | researchgate.net |

| 2,3-Dihydrothis compound | Ochna obtusata | core.ac.uk |

| 2”,3”-Dihydrothis compound | Ochna serrulata | core.ac.ukmdpi.com |

| Penta-O-methylthis compound | Ochna squarrosa (identified after methylation) | rsc.org |

Biosynthetic Relationships Among this compound Analogs

The biosynthesis of biflavonoids, including this compound and its analogs, is a complex process that is not yet fully elucidated. researchgate.netwikipedia.org However, it is understood to proceed via the oxidative coupling of two monomeric flavonoid units. nih.govwikipedia.org The general flavonoid biosynthetic pathway, which provides these monomeric precursors, is well-established. mdpi.com

This pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to 4-coumaroyl-CoA. mdpi.com This intermediate is then combined with three molecules of malonyl-CoA to form a chalcone, the backbone of flavonoids. mdpi.com this compound is an asymmetric biflavone composed of an apigenin and a luteolin moiety linked by an ether bond. researchgate.net Therefore, the biosynthesis of this compound requires the production of these two flavone monomers.

The structural diversity of this compound analogs arises from subsequent enzymatic modifications of the parent this compound structure. These modifications include:

Methylation: The presence of methylated derivatives like this compound 7-O-methyl ether suggests the action of O-methyltransferases. researchgate.net These enzymes transfer a methyl group, typically from S-adenosyl methionine, to a hydroxyl group on the flavonoid skeleton.

Reduction/Hydrogenation: The existence of dihydro-derivatives such as 2,3-dihydrothis compound and 2”,3”-dihydrothis compound indicates the involvement of reductases that saturate the double bond between carbons 2 and 3 of the C-ring. core.ac.uk

The biosynthetic relationship can be conceptualized as a branched pathway where a central precursor, likely a chalcone dimer, undergoes cyclization to form the core this compound structure. This core structure then serves as a substrate for various modifying enzymes, leading to the array of naturally occurring derivatives. The co-occurrence of this compound with dimeric chalcones like lophirone C in Ochna serrulata supports the hypothesis that these chalcones are intermediates in biflavonoid biosynthesis. core.ac.ukmdpi.com

Compound Names

Chemical Synthesis and Derivatization Strategies for Ochnaflavone Analogs

Total Chemical Synthesis Approaches to Ochnaflavone

The first total synthesis of this compound was a significant achievement, confirming its unique asymmetric structure composed of apigenin (B1666066) and luteolin (B72000) units linked by a diaryl ether bond. beilstein-journals.orgresearchgate.netresearchgate.net Prior to this, only a derivative, the pentamethyl ether of this compound, had been synthesized using a Baker–Vankataraman rearrangement under harsh conditions. beilstein-journals.org The successful total synthesis strategies primarily revolve around two pivotal steps: the formation of the diaryl ether linkage and the subsequent construction of the two flavone (B191248) nuclei. beilstein-journals.orgresearchgate.netbiocrick.com

Retrosynthetic analysis provides a logical pathway for deconstructing a complex target molecule into simpler, commercially available starting materials. rsc.org For this compound, the analysis begins by disconnecting the two flavone C-rings. This leads back to an ether-linked dimeric chalcone (B49325) intermediate. beilstein-journals.org This bichalcone is the key building block containing the pre-formed diaryl ether linkage and the carbon skeletons for both flavonoid units.

The next critical disconnection is breaking the interflavanoid diaryl ether bond (C-O-C). This simplifies the molecule into two separate monomeric units: a substituted benzaldehyde (B42025) and a corresponding acetophenone (B1666503), which are the precursors for the chalcone formation. beilstein-journals.org This approach strategically delays the formation of the sensitive flavone rings until the final steps, focusing first on establishing the stable and crucial diaryl ether core.

The construction of the A- and B-rings of the two distinct flavone units (apigenin and luteolin) is accomplished through the formation and subsequent cyclization of a chalcone intermediate. beilstein-journals.orgresearchgate.net The synthesis begins by preparing a diaryl ether aldehyde, which will ultimately form the linked B-rings of the final structure. beilstein-journals.org

An aldol (B89426) condensation reaction is then employed between this diaryl ether aldehyde and a suitably substituted acetophenone (representing the A-ring and part of the C-ring of one flavone unit). beilstein-journals.orgresearchgate.net For instance, 2'-hydroxy-4',6'-dimethoxyacetophenone has been used as the acetophenone component. beilstein-journals.org The resulting ether-linked dimeric chalcone contains all the necessary atoms for the final biflavone skeleton. The final flavone rings are then constructed through oxidative cyclization of this chalcone. beilstein-journals.orgresearchgate.net

Table 1: Key Starting Materials in this compound Total Synthesis This table outlines the initial chemical building blocks used in a reported total synthesis of this compound.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-Fluorobenzaldehyde (B137897) | Precursor for one of the B-rings | beilstein-journals.org |

| Isovanillin (B20041) | Precursor for the other B-ring | beilstein-journals.org |

The formation of the diaryl ether bond between the two B-rings is the most critical and defining step in the synthesis of this compound. beilstein-journals.org The primary strategies employed are nucleophilic aromatic substitution (SNAr) and the Ullmann condensation. beilstein-journals.orgresearchgate.netcore.ac.ukresearchgate.net

In one successful approach, an SNAr reaction was used, where a readily available starting material like 4-fluorobenzaldehyde reacts with a phenolic compound such as isovanillin under basic conditions to form the diaryl ether in high yield. beilstein-journals.org This method is advantageous as it avoids the harsh conditions and copper catalysts often associated with traditional Ullmann reactions. beilstein-journals.org Other research has explored modified Ullmann diaryl ether formation as the key step for coupling flavone units. researchgate.net For example, the coupling of 4'-fluoro-5,7-dimethoxyflavone with 3'-hydroxy-5,7,4'-trimethoxyflavone (B15062009) has been shown to produce the desired linked biflavone structure. researchgate.net

Table 2: Methodologies for Diaryl Ether Linkage Formation This table summarizes key reaction strategies for creating the C-O-C bond in this compound synthesis.

| Reaction Type | Key Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzaldehyde, Isovanillin | Basic conditions (e.g., KOH) | High yield formation of the diaryl ether intermediate | beilstein-journals.org |

| Modified Ullmann Condensation | 4'-Fluoro-5,7-dimethoxyflavone, 3'-Hydroxy-5,7,4'-trimethoxyflavone | N,N-dimethylacetamide (solvent) | Coupled biflavone product in 58% yield | researchgate.net |

Stereochemical control refers to the ability to selectively form a specific stereoisomer in a chemical reaction. fiveable.merijournals.com The core structure of this compound itself is achiral, meaning it does not have stereocenters and is superimposable on its mirror image. Therefore, its total synthesis does not require stereochemical control.

However, stereochemistry becomes a critical consideration in the synthesis of this compound derivatives, such as 2,3,2'',3''-tetrahydrothis compound. beilstein-journals.org The hydrogenation of the double bonds in the C-rings of this compound creates multiple chiral centers, leading to the possibility of several diastereomers. Achieving stereochemical control in such cases is a significant challenge in organic synthesis. rijournals.comresearchgate.net It requires the use of stereoselective reactions, chiral catalysts, or chiral auxiliaries to influence the three-dimensional arrangement of atoms during the reaction, ensuring that the desired stereoisomer is formed preferentially. fiveable.meresearchgate.netchemistrydocs.com While the synthesis of tetrahydrothis compound has been reported, the development of highly diastereoselective or enantioselective methods remains a complex objective. beilstein-journals.org

Strategies for Interflavanoid Linkage Formation, including Diaryl Ether Bonds

Semi-Synthesis and Biocatalytic Approaches for this compound Modification

Beyond total synthesis, semi-synthesis and biocatalysis offer powerful alternative routes for creating novel this compound analogs. Semi-synthesis involves the chemical modification of a natural product or a complex intermediate. nih.gov Biocatalysis utilizes enzymes or whole microbial cells to perform specific and selective chemical transformations that are often difficult to achieve with conventional chemistry. nih.govmdpi.com These approaches can provide efficient access to a library of derivatives for structure-activity relationship studies. nih.gov

Enzymatic modification is an attractive strategy for producing regioselective and/or stereoselective compounds under mild conditions. mdpi.comgcwgandhinagar.com Enzymes like oxidoreductases and transferases can be used to introduce specific functional groups, such as hydroxyls (hydroxylation), methyl groups (O-methylation), or sugar moieties (O-glycosylation), onto a molecular backbone. mdpi.com

While literature specifically detailing the enzymatic modification of this compound is limited, the principles have been demonstrated on its constituent monomers and other flavonoids. For example, the apigenin scaffold, which is one of the building blocks of this compound, has been successfully modified using a combination of semi-synthesis and biocatalysis to produce new derivatives. nih.gov Biotransformation using microbial cultures or isolated enzymes can hydroxylate or methylate flavonoid precursors at specific positions. mdpi.com This suggests a promising avenue for future research, where enzymes could be employed to selectively modify the this compound core, generating novel analogs that would be challenging to access through multi-step total synthesis. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Type/Class |

|---|---|

| This compound | Biflavonoid |

| Apigenin | Flavone |

| Luteolin | Flavone |

| Isovanillin | Phenolic aldehyde |

| 4-Fluorobenzaldehyde | Aromatic aldehyde |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | Acetophenone |

| Chalcone | Flavonoid precursor |

| 2,3,2'',3''-Tetrahydrothis compound | Biflavanone |

| 4'-Fluoro-5,7-dimethoxyflavone | Flavone derivative |

| 3'-Hydroxy-5,7,4'-trimethoxyflavone | Flavone derivative |

Microbial Transformations in this compound Derivatization

The use of microorganisms or their enzymes offers a green and efficient alternative for the structural modification of complex natural products like this compound. frontiersin.org This biotechnological approach, known as microbial transformation or biotransformation, can introduce specific chemical changes, such as hydroxylation, glycosylation, methylation, and hydrogenation, often with high regio- and stereoselectivity that is difficult to achieve through conventional chemical synthesis. frontiersin.org

While specific studies detailing the microbial transformation of this compound itself are limited, the broader field of flavonoid biotechnology suggests significant potential. For instance, microbial systems have been successfully used for the cost-effective bulk production of various flavonoids for pharmaceutical purposes. researchgate.net The enzymatic modification of mycotoxins, which can share structural motifs with flavonoids, includes reactions like de-epoxidation, oxidation, hydrolysis, and glycosylation, demonstrating the capability of microbial enzymes to alter complex molecules. frontiersin.org Research on other natural products has shown that microbial cultures, such as Isaria fumosorosea, can produce transformation products, indicating a viable pathway for generating novel derivatives. dntb.gov.ua These processes highlight the prospective application of microbial systems in creating a diverse range of this compound derivatives with potentially enhanced biological properties.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are pivotal for exploring and enhancing its therapeutic potential. The first total synthesis of this compound was a significant achievement, laying the groundwork for creating novel analogs. wikipedia.orgbeilstein-journals.org This synthesis was accomplished by constructing a diaryl ether intermediate, followed by the assembly of the two flavone nuclei through ring cyclization of an ether-linked dimeric chalcone. beilstein-journals.orgbiocrick.com

Key synthetic strategies often involve:

Diaryl Ether Formation : A crucial step is the creation of the C-O-C ether linkage between the two flavonoid units. This has been achieved using methods like the Ullmann diaryl ether formation or an aromatic nucleophilic substitution (SNAr) reaction. beilstein-journals.orgcore.ac.ukresearchgate.net For example, 4-fluorobenzaldehyde can be reacted with isovanillin under basic conditions to form the necessary diaryl ether precursor. beilstein-journals.org

Chalcone Formation and Cyclization : An aldol condensation reaction between a substituted acetophenone and the diaryl ether aldehyde intermediate forms an ether-linked dimeric chalcone. beilstein-journals.org Subsequent oxidative cyclization, for instance using iodine in heated pyridine (B92270), assembles the final biflavone structure. beilstein-journals.orgcore.ac.uk

These synthetic routes allow for systematic modifications at various positions of the this compound scaffold, enabling the generation of derivatives for structure-activity relationship studies. beilstein-journals.orgresearchgate.net

Structure-Activity Relationship (SAR) Driven Derivatization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological activity. gardp.org By synthesizing and testing a series of derivatives, researchers can identify key structural features, or pharmacophores, responsible for a desired biological effect.

Several SAR insights for this compound derivatives have been reported:

Dihydrogenation : The saturation of the C2″-C3″ double bond in the this compound structure to give 2″,3″-dihydrothis compound has been shown to decrease antimalarial activity. ajol.info This suggests that the planarity and conjugation of the flavone ring system are important for this specific activity. ajol.info

Methylation : The presence and position of methyl groups can significantly influence activity. For instance, this compound 7-O-methyl ether showed different antibacterial potency compared to the parent this compound. nih.gov In other biflavonoid series, increasing the number of methoxy (B1213986) substituents was found to weaken inhibitory activity against β-secretase (BACE-1). researchgate.net

Inter-flavone Linkage : The nature and position of the linkage between the two flavonoid units are critical. While this compound is a C-O-C linked biflavonoid, studies on synthetic C-C linked biflavones have shown that the linkage position (e.g., A ring-A ring vs. B ring-B ring) results in different inhibitory activities against phospholipase A2s (sPLA2s). researchgate.net A synthetic C-C linked biflavone with a 4'-4' linkage demonstrated inhibitory activity against sPLA2-IIA comparable to that of this compound. researchgate.net

Table 1: SAR Findings for this compound and its Analogs

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2″,3″-dihydrothis compound | Saturation of the C2″-C3″ double bond | Decreased antimalarial activity compared to this compound. | ajol.info |

| This compound 7-O-methyl ether | Methylation at the 7-OH position | Altered antibacterial activity against various strains. | nih.gov |

| C-C Linked Biflavones | Replacement of C-O-C ether linkage with a C-C bond | Activity against sPLA2-IIA is dependent on linkage position; a 4'-4' linked analog showed potency comparable to this compound. | researchgate.net |

| Methoxy-substituted biflavonoids | Increased number of methoxy groups | Attenuated β-secretase (BACE-1) inhibitory activity. | researchgate.net |

Strategies for Enhancing Molecular Interactions

To improve the efficacy of this compound derivatives, strategies are employed to enhance their binding affinity and selectivity for biological targets. These strategies often integrate computational methods with synthetic chemistry.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate key molecular interactions. acs.org For example, docking studies with flavonoid derivatives and leishmanolysin (gp63), a key enzyme in Leishmania, have shown that biflavonoids can be accommodated within the protein's binding site. acs.org Such studies can reveal crucial hydrogen bonds and hydrophobic interactions between the flavonoid scaffold and amino acid residues in the active site. scielo.br This information guides the rational design of new derivatives with modifications predicted to strengthen these interactions, thereby enhancing inhibitory potency.

Inhibition Mechanism-Based Design: Understanding how a compound inhibits a target can drive the design of more potent analogs. This compound is known to inhibit phospholipase A2 (PLA2) and 5-lipoxygenase (5-LO), enzymes involved in inflammatory pathways. wikipedia.orgthieme-connect.com Some flavonoids are thought to inhibit 5-LO by interfering with its access to its substrate, arachidonic acid. thieme-connect.com Derivatives can be designed to optimize this mechanism, for instance, by altering their redox properties or their ability to chelate iron in the enzyme's active site. By understanding these target-specific interactions, chemists can introduce functional groups that enhance binding affinity or modulate the electronic properties of the molecule for improved activity.

Library Synthesis and Screening of this compound Analogs

The synthesis and screening of compound libraries is a powerful strategy in drug discovery to explore chemical space and identify lead compounds. This approach involves the parallel synthesis of a large number of structurally related analogs, which are then tested for biological activity.

While large-scale library synthesis specifically for this compound is not widely documented, the principles have been applied to the broader flavonoid class. Methodologies like the Suzuki-Miyaura reaction have been employed to create libraries of flavonoid derivatives, including biflavones, for biological evaluation. mdpi.com This reaction allows for the coupling of different boronic acids to a flavonoid core, rapidly generating a diverse set of analogs. mdpi.com

For example, libraries of C-C biflavones have been synthesized and evaluated for their inhibitory activity against various phospholipase A2s, revealing that different structural arrays lead to varied inhibitory profiles. researchgate.net Similarly, virtual screening of natural-product-derived combinatorial libraries has led to the identification of potent 5-lipoxygenase inhibitors. thieme-connect.com These approaches enable the systematic exploration of SAR and the identification of compounds with optimized activity profiles, which could be readily applied to the this compound scaffold to develop new therapeutic agents. researchgate.netmdpi.com

Mechanistic Investigations of Ochnaflavone S Biological Activities

Cellular and Molecular Targets of Ochnaflavone Action

This compound exerts its biological activities by interacting with a variety of cellular and molecular components, including specific enzymes and cellular membranes.

Current research provides limited direct evidence of this compound binding to and activating specific cellular receptors in the classical sense of an agonist. While many flavonoids are known to interact with various receptors, specific studies detailing this compound's direct binding affinities and activation potentials for a wide range of receptors are not extensively documented. However, computational studies have explored its potential interactions. For instance, molecular docking and simulation studies have assessed the ability of biflavonoids, including this compound, to inhibit the p53-MDM2 interaction, which is crucial in cancer therapy. researchgate.net In one such study, the related C-C type biflavonoid amentoflavone (B1664850) showed a more pronounced inhibitory effect on this interaction than the reference compound. researchgate.net Additionally, molecular dynamics simulations have suggested that this compound can form stable interactions with RNA binding proteins through hydrogen bonding and hydrophobic interactions. unikl.edu.my

A primary mechanism of this compound's action is the direct inhibition and modulation of key enzymes involved in inflammation and other pathological processes.

Phospholipase A2 (PLA2): this compound is a noted inhibitor of IIA-type secretory phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade that releases arachidonic acid from cell membranes. oatext.commedchemexpress.com It has been shown to inhibit sPLA2-IIA with an IC₅₀ value of 3.45 µM. medchemexpress.com This inhibitory action prevents the subsequent production of pro-inflammatory eicosanoids. oatext.com In rat liver microsomes, this compound dose-dependently reduced the degradation of phosphatidylethanolamine (B1630911) (PE), a process suppressed by PLA2 inhibitors. researchgate.net Its inhibitory activity on PE degradation was found to be more potent than that of the known PLA2 inhibitor, p-bromophenacyl bromide. researchgate.net

Matrix Metalloproteinases (MMPs): Research indicates that this compound can modulate the activity of MMPs, which are enzymes that degrade the extracellular matrix and play a role in tissue remodeling, inflammation, and cancer metastasis. nih.gov Specifically, this compound has been found to inhibit the proliferation of human vascular smooth muscle cells (VSMCs) induced by TNF-α through the regulation of MMP-9. researchgate.net

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): The dual inhibition of both COX-2 and 5-LOX pathways of arachidonic acid metabolism is a significant strategy for developing anti-inflammatory agents with potentially fewer side effects. nih.govd-nb.inforesearchgate.net While many flavonoids have been investigated as dual inhibitors, specific data quantifying the direct inhibitory potency of this compound on COX-2 and 5-LOX is not as prominently reported as its effects on PLA2. d-nb.inforesearchgate.net The anti-inflammatory effects of this compound are well-recognized, but they may be more attributable to upstream inhibition of the arachidonic acid cascade via PLA2. researchgate.netresearchgate.net

Other Enzymes: this compound's interaction with other enzymes has also been explored. In one study, it exhibited very weak inhibitory activity (2.0% inhibition at 333 μM) against tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | Effect | Reported IC₅₀ | Context/Finding |

|---|---|---|---|

| Secretory Phospholipase A2 (sPLA2-IIA) | Inhibition | 3.45 µM | Direct inhibition of the enzyme responsible for arachidonic acid release. medchemexpress.com |

| Matrix Metalloproteinase-9 (MMP-9) | Modulation/Inhibition | Not specified | Inhibits TNF-α-induced VSMC proliferation via MMP-9 regulation. researchgate.net |

| Tyrosinase | Weak Inhibition | Not specified | Showed only 2.0% inhibition at a high concentration (333 µM). researchgate.net |

Ion channels are crucial membrane proteins that control the flow of ions, thereby regulating cellular excitability and signaling. patsnap.commdpi.comnih.gov While cooperative interactions and lipid environments, such as cholesterol content, can significantly affect ion channel function, direct studies detailing this compound's interaction with specific ion channels are limited. mdpi.comaps.org

However, this compound has demonstrated clear effects on cell membranes. Its ability to inhibit PLA2-dependent degradation of phosphatidylethanolamine (PE) in rat liver microsomes is a significant membrane-related effect. medchemexpress.comresearchgate.net By preventing the breakdown of this key membrane phospholipid, this compound helps maintain membrane integrity, particularly under conditions of stress like CCl4-induced injury. medchemexpress.comresearchgate.net

The interaction of flavonoids with nucleic acids and related enzymes is an important area of investigation. While this compound itself was found to be non-mutagenic in the Salmonella/microsome assay, suggesting it does not cause DNA damage, related compounds offer insight into potential mechanisms. researchgate.net For example, luteolin (B72000), which is structurally related to the apigenin (B1666066) units that form this compound, has been shown to inhibit the catalytic activity of eukaryotic DNA topoisomerase I, an enzyme critical for DNA replication and transcription, by stabilizing the enzyme-DNA cleavable complex. researchgate.net Furthermore, computational studies have indicated that this compound can achieve robust and stable binding with RNA. unikl.edu.my The study of protein-nucleic acid interactions is a complex field, and such findings suggest that this compound may have the potential to modulate cellular processes through these interactions. refeyn.com

Ion Channel Interactions and Membrane Effects

Modulation of Cellular Signaling Pathways by this compound

This compound influences cellular behavior by modulating intricate signaling networks, particularly those related to oxidative stress and inflammation.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, is implicated in numerous chronic diseases. mdpi.comfrontiersin.orgnih.gov Phytochemicals like this compound are recognized for their antioxidant properties and their ability to mitigate oxidative stress. mdpi.com this compound has been shown to inhibit lipid peroxidation induced by carbon tetrachloride (CCl4) in the rat liver, with an IC₅₀ of 7.16 µM, demonstrating a direct antioxidant effect. medchemexpress.com

Two of the most critical signaling pathways governing the cellular response to oxidative stress and inflammation are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. researchgate.netmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant and cytoprotective genes. researchgate.netnih.gov Many anti-inflammatory phytochemicals are known to activate the Nrf2 pathway, thereby bolstering the cell's defense against oxidative damage. mdpi.com

NF-κB Pathway: The NF-κB pathway is a central mediator of the inflammatory response. mdpi.com Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. mdpi.com

There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can often lead to the suppression of NF-κB signaling. researchgate.netmdpi.com This can occur through several mechanisms, including the reduction of ROS levels by Nrf2-induced antioxidants, which in turn reduces a key activator of NF-κB. researchgate.net While numerous phytochemicals have been shown to exert their anti-inflammatory effects by activating Nrf2 and suppressing NF-κB, specific studies detailing the direct modulation of these two pathways by this compound are an emerging area of research. nih.govmdpi.commdpi.com Given this compound's established anti-inflammatory and antioxidant activities, it is plausible that its mechanisms involve the modulation of these critical pathways. researchgate.netmedchemexpress.comresearchgate.net

Table 2: Summary of this compound's Effects on Cellular Pathways

| Pathway | Key Component | Reported Effect of this compound |

|---|---|---|

| Oxidative Stress | Lipid Peroxidation | Inhibition (IC₅₀ = 7.16 µM). medchemexpress.com |

| Inflammatory Cascade | Phospholipase A2 | Inhibition. oatext.commedchemexpress.comresearchgate.net |

| MMP-9 | Modulation. researchgate.net | |

| Cell Cycle (in HCT-15 cells) | cdc2, cyclin A, cyclin B1 | Modulation leading to G2/M arrest. researchgate.netkoreascience.kr |

Inflammatory Signaling Cascades (e.g., MAPK, PI3K/Akt)

This compound has demonstrated significant anti-inflammatory properties by modulating critical signaling cascades involved in the inflammatory response. researchgate.netnih.gov Research has shown that this compound can inhibit the production of inflammatory mediators like nitric oxide (NO). nih.gov This inhibition is linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines, such as RAW264.7, when stimulated by lipopolysaccharide (LPS). nih.gov

The underlying mechanism for this effect involves the regulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). researchgate.netnih.gov this compound has been found to inhibit the phosphorylation and activation of ERK1/2. nih.gov The activation of the ERK pathway is a known contributor to the induction of iNOS expression in response to LPS. nih.gov Furthermore, this compound's inhibitory action extends to other MAPK family members, including c-Jun NH2-terminal kinase (JNK) and p38 MAPK. nih.gov

The anti-inflammatory effects of this compound are also mediated through the nuclear factor-kappaB (NF-κB) pathway. nih.gov By suppressing the ERK pathway, this compound subsequently inhibits the transactivation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS. nih.gov Some studies also suggest the involvement of the PI3K/Akt signaling pathway, which often works in concert with MAPK pathways to regulate inflammation. researchgate.netthieme-connect.comsci-hub.se The PI3K/Akt pathway is crucial for cell growth and survival, and its aberrant activation is linked to various pathologies. cellsignal.comnih.gov

Cell Cycle Regulation and Apoptosis Pathways

This compound exerts antiproliferative effects on cancer cells by intervening in cell cycle progression and inducing programmed cell death, or apoptosis. researchgate.netbiomolther.org In human colon cancer cells (HCT-15), this compound has been shown to induce cell cycle arrest at the G2/M phase. researchgate.netbiomolther.orgkoreascience.kr This arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to altered expression levels of cdc2 (Tyr15), cyclin A, cyclin B1, and cyclin E. researchgate.netbiomolther.orgkoreascience.kr

At higher concentrations, this compound's impact shifts from cell cycle arrest to the induction of apoptosis. researchgate.netbiomolther.orgkoreascience.kr This is evidenced by a significant increase in the sub-G1 cell population, a hallmark of apoptotic cells. researchgate.netbiomolther.org The apoptotic mechanism is further confirmed by the observation of DNA fragmentation, a critical step in the apoptotic process. researchgate.netbiomolther.orgkoreascience.kr

This compound triggers apoptosis through the activation of the caspase cascade. researchgate.netbiomolther.org Studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. researchgate.netbiomolther.orgkoreascience.kr The activation of these caspases leads to the cleavage of essential cellular substrates, including poly-(ADP-ribose) polymerase (PARP), which ultimately results in cell death. researchgate.netbiomolther.org

Autophagy Modulation

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death. frontiersin.org Flavonoids, as a class of compounds, are known to modulate autophagy in cancer cells, often in conjunction with apoptosis. nih.gov While direct and extensive research on this compound's specific role in autophagy modulation is still emerging, the broader context of biflavonoids suggests a potential influence on this pathway. sci-hub.se

The interplay between apoptosis and autophagy is complex. In some cellular contexts, the induction of autophagy can lead to cell death, while in others, it can serve as a survival mechanism. frontiersin.org Some flavonoids have been shown to induce autophagy through signaling pathways like PI3K/Akt/mTOR, AMPK, and MAPK. nih.gov Given this compound's known effects on the MAPK and PI3K/Akt pathways, it is plausible that it also modulates autophagy, potentially contributing to its anticancer effects. nih.govresearchgate.netthieme-connect.comsci-hub.se However, more specific studies are required to fully elucidate the direct impact of this compound on autophagic processes and key autophagy-related proteins like LC3 and Beclin-1.

Metabolic Pathway Regulation

The regulation of metabolic pathways is a fundamental process for cellular function, and its dysregulation is a hallmark of many diseases, including cancer. funaab.edu.nguomustansiriyah.edu.iq While the direct effects of this compound on specific metabolic pathways are an area of ongoing investigation, the known activities of biflavonoids provide some insights. Biflavonoids can regulate proteins and enzymes involved in metabolism, such as those in the insulin (B600854) signaling pathway, which includes PI3K/Akt. sci-hub.se

This compound's demonstrated modulation of the PI3K/Akt and MAPK pathways suggests a potential role in regulating cellular metabolism. nih.govresearchgate.netthieme-connect.comsci-hub.se These pathways are intricately linked to glucose metabolism and energy homeostasis. cellsignal.comuomustansiriyah.edu.iq For instance, the Akt pathway is a key player in insulin signaling, promoting glucose uptake and glycolysis. cellsignal.com Therefore, by influencing these central signaling nodes, this compound may indirectly affect metabolic processes within the cell. Further research is needed to delineate the specific metabolic enzymes and pathways directly targeted by this compound.

Research on this compound in Cellular Models of Pathophysiology

The biological activities of this compound have been investigated in various cellular models, providing valuable insights into its therapeutic potential.

Anti-inflammatory Research in Immune Cell Models (e.g., macrophages, mast cells)

This compound has demonstrated notable anti-inflammatory effects in immune cell models. koreascience.krcapes.gov.brnih.gov In studies using rat peritoneal macrophages, this compound was found to inhibit the release of arachidonic acid, a key precursor for inflammatory mediators, from activated macrophages. koreascience.kr This inhibition was observed in macrophages stimulated with both phorbol (B1677699) 12-myristate 13-acetate (PMA) and the calcium ionophore A23187. koreascience.kr

In the murine macrophage cell line RAW 264.7, this compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS). nih.gov This effect is mediated through the downregulation of the ERK1/2 and NF-κB signaling pathways. nih.gov The ability of flavonoids to modulate the activity of inflammatory cells like macrophages and mast cells is a key component of their anti-inflammatory action. nih.govjst.go.jp

| Cell Model | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Rat Peritoneal Macrophages | PMA, A23187 | Inhibited release of arachidonic acid. | koreascience.kr |

| RAW 264.7 Macrophages | LPS | Inhibited NO production and iNOS expression via ERK/NF-κB pathway. | nih.gov |

Antiproliferative Research in Cancer Cell Lines (e.g., colon, melanoma, glioblastoma)

This compound has shown promising antiproliferative activity against various cancer cell lines.

Colon Cancer: In the human colon cancer cell line HCT-15, this compound inhibited cell proliferation with an IC50 value of approximately 4.1 μM. researchgate.netbiomolther.orgbiomolther.orgkoreascience.kr The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis, as detailed in section 4.2.3. researchgate.netbiomolther.orgkoreascience.kr

Melanoma: While direct studies on this compound in melanoma cell lines are limited, related flavonoids and triterpenoids have shown efficacy. mdpi.comoamjms.eunih.gov For instance, other natural compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in melanoma cell lines like B16F10. nih.gov This provides a rationale for future investigations into this compound's potential in melanoma treatment.

Glioblastoma: Research has indicated that extracts from Ochna kibbiensis, from which this compound can be isolated, exhibit significant antiproliferative activity against the glioblastoma multiforme (GBM) cell line U-1242 MG. researchgate.netnih.gov The ethyl acetate (B1210297) fraction of the plant extract, which led to the isolation of this compound, was particularly potent, reducing cell count in a dose-dependent manner with an IC50 of 25.74 μg/mL. researchgate.netnih.gov Although the isolated this compound itself was not tested due to insufficient quantities, these findings strongly suggest its contribution to the observed anti-glioblastoma activity. researchgate.netnih.govnih.gov

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Colon Cancer | HCT-15 | Inhibited proliferation (IC50 ~4.1 μM); induced G2/M arrest and apoptosis. | researchgate.netbiomolther.orgbiomolther.orgkoreascience.kr |

| Glioblastoma | U-1242 MG | Plant extract containing this compound showed significant antiproliferative effects (IC50 of 25.74 μg/mL for the extract). | researchgate.netnih.gov |

Neuroprotective Research in Neuronal Cell Cultures

Research into the specific neuroprotective effects of this compound in neuronal cell cultures is an emerging field. While the broader class of flavonoids is well-studied for its neuroprotective potential against oxidative stress and neuronal cell death, specific data on this compound remain limited. nih.govmdpi.com General studies on flavonoids demonstrate their ability to protect cultured neuronal cells, such as PC12 cells, from damage induced by agents like hydrogen peroxide. nih.gov For instance, flavonoids like quercetin (B1663063) and fisetin (B1672732) have been shown to increase cell survival and modulate signaling pathways associated with cell death and survival, including the ERK, p38, and PI3K/Akt pathways. nih.govmdpi.com

These studies on related compounds suggest a potential mechanism for this compound, which likely involves antioxidant and anti-inflammatory actions. mdpi.com The neuroprotective capacity of many flavonoids is attributed to their chemical structure, which allows them to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage. nih.govmdpi.com However, direct experimental evidence from studies using this compound on neuronal cell lines like SH-SY5Y or primary cortical neurons is needed to fully characterize its specific effects and mechanisms of action in neuroprotection. nih.gov Future investigations would need to assess this compound's ability to mitigate neurotoxicity and elucidate the specific molecular pathways it modulates in various neuronal cell models. nih.govmdpi.com

Cardiovascular Research in Endothelial and Cardiomyocyte Models

This compound has been investigated for its potential cardioprotective effects, with research highlighting its activity in models involving vascular smooth muscle cells, which are key components of the cardiovascular system. Studies have shown that this compound can inhibit the proliferation of human aortic smooth muscle cells (HASMCs). researchgate.net Furthermore, it has demonstrated an inhibitory effect on angiotensin II-induced hypertrophy, a key process in the development of cardiovascular disease. researchgate.net

A significant finding is this compound's role in modulating the expression of matrix metalloproteinase-9 (MMP-9) in HASMCs. researchgate.net MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its dysregulation is linked to atherosclerotic plaque instability. This compound's ability to influence MMP-9 expression suggests a potential anti-atherogenic effect. researchgate.net The interaction between endothelial cells and cardiomyocytes is crucial for cardiac health, and dysfunction in their communication is a hallmark of cardiovascular disease. nih.govnih.gov While direct studies on this compound's effects on endothelial-cardiomyocyte crosstalk are not extensively detailed, its known anti-inflammatory properties and inhibition of phospholipase A2 are relevant mechanisms that could contribute to cardioprotection. researchgate.netbiocrick.com

The table below summarizes key cardiovascular-related bioactivities of this compound reported in cellular models.

| Cell Model | Inducing Agent | Observed Effect of this compound | Potential Implication |

| Human Aortic Smooth Muscle Cells (HASMC) | Serum | Inhibition of cell proliferation | Anti-atherogenic |

| Human Aortic Smooth Muscle Cells (HASMC) | Tumor Necrosis Factor-α (TNF-α) | Inhibition of MMP-9 gene expression | Cardioprotection |

| Cardiomyocytes | Angiotensin II | Inhibition of hypertrophy | Prevention of cardiac remodeling |

Antiviral and Antimicrobial Research in Cell Culture Systems

This compound has demonstrated significant activity in cell culture-based assays against a range of microbial pathogens, including bacteria and viruses. researchgate.netresearchgate.net Its antibacterial properties have been evaluated against several nosocomial pathogens. biocrick.comresearchgate.net

A bioassay-guided fractionation of extracts from Ochna pretoriensis identified this compound as a potent antibacterial agent. researchgate.net It was tested against both Gram-positive and Gram-negative bacteria, with notable activity observed. For example, Pseudomonas aeruginosa and Enterococcus faecalis were particularly sensitive to this compound. researchgate.net The minimum inhibitory concentrations (MICs) from these studies highlight its efficacy. researchgate.net

In antiviral research, this compound has been identified as a potential inhibitor of SARS-CoV-2. researchgate.net Computational studies, later supported by cellular-level context, suggest it may interfere with the virus's ability to infect host cells. frontiersin.orgnih.gov Specifically, it has been flagged as a potential compound targeting the spike proteins of SARS-CoV-2 variants. frontiersin.orgnih.gov Beyond coronaviruses, this compound has also been noted for its potential anti-HIV-1 activity. researchgate.net These findings underscore the potential of this compound as a lead compound for developing new anti-infective agents. nih.govnih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-Negative | 31.3 |

| Enterococcus faecalis | Gram-Positive | 31.3 |

| Staphylococcus aureus | Gram-Positive | 62.5 |

| Escherichia coli | Gram-Negative | 62.5 |

Data sourced from a study on antibacterial biflavonoids from Ochna pretoriensis. researchgate.net

Computational and In Silico Approaches to this compound Mechanism Elucidation

Computational methods are increasingly vital for predicting the biological activities of natural compounds and elucidating their mechanisms of action. These in silico techniques provide valuable insights into how molecules like this compound interact with biological targets at a molecular level, guiding further experimental validation.

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods have been employed to explore the therapeutic potential of this compound against various diseases.

For instance, in cancer research, in silico studies investigated this compound as a potential inhibitor of the MDM2-p53 interaction. researchgate.net The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Molecular docking simulations revealed that this compound could fit into the p53-binding domain of MDM2, suggesting it may disrupt this interaction and restore p53's tumor-suppressing function. researchgate.net

In the context of antiviral research, molecular docking was used to screen thousands of phytochemicals for their ability to inhibit SARS-CoV-2. frontiersin.orgnih.gov this compound was identified as a promising candidate, showing a strong binding affinity for the spike proteins of the Lambda and Delta viral variants. frontiersin.orgnih.gov MD simulations further confirmed that the complex formed between this compound and the spike protein could be stable. frontiersin.org

The table below summarizes the predicted binding affinities of this compound to different protein targets based on molecular docking studies.

| Protein Target | Associated Disease/Process | Predicted Binding Energy (kcal/mol) |

| MDM2 p53-binding domain | Cancer | Not specified, but showed potential |

| SARS-CoV-2 Lambda Mutant S-protein | COVID-19 | -9.3 |

Binding energy data sourced from a study on natural compounds as SARS-CoV-2 inhibitors. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. jocpr.com Once validated, these models can be used to predict the activity of new, untested compounds. wikipedia.org

While this compound has been included in datasets of flavonoids used in studies that apply QSAR methodologies, specific QSAR models detailing the structural features of this compound responsible for a particular biological activity are not extensively published. dergipark.org.trdergipark.org.tr For example, studies on the proteasome inhibitory effects of a series of biflavonoids, which included this compound, have utilized QSAR modeling to understand the broader structural requirements for activity. dergipark.org.tr Such analyses typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a group of related compounds and using statistical methods to build the predictive model. The inclusion of this compound in these analyses contributes to the development of broader models for the biflavonoid class, though a QSAR model dedicated solely to optimizing this compound's activity is a potential area for future research.

Network Pharmacology Analysis of this compound

Network pharmacology is an approach that aligns with the multi-component, multi-target nature of traditional medicine by analyzing complex interactions within biological systems. researchgate.netmdpi.com This methodology integrates compound screening, target prediction, and network analysis to uncover the mechanisms of action of natural products. nih.gov

This compound has been identified through network pharmacology analyses as a key active constituent in certain herbal formulations. researchgate.net For example, in a study investigating compounds with potential activity against mutant SARS-CoV-2, this compound was highlighted as a potential anti-mutant virus compound. researchgate.netresearchgate.net The general process involves building a "compound-target-disease" network. For this compound, this would involve:

Identifying Targets: Predicting the protein targets of this compound using databases that link chemicals to proteins.

Constructing Networks: Building a network where nodes represent compounds, proteins (targets), and pathways. The connections (edges) represent their interactions.

Analyzing Pathways: Performing enrichment analysis on the identified targets to see which biological pathways (like inflammatory or metabolic pathways) are most significantly affected. researchgate.netnih.gov

Through this approach, network pharmacology can predict that this compound exerts its effects not by acting on a single target, but by modulating a network of interacting proteins and pathways, which is consistent with the known pleiotropic effects of many flavonoids. researchgate.net

Advanced Analytical and Methodological Approaches in Ochnaflavone Research

Chromatographic Techniques for Ochnaflavone Analysis

Chromatography is a fundamental tool in the analysis of this compound, enabling its separation from complex mixtures. Various chromatographic methods have been developed and optimized for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound. researchgate.net The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key steps in HPLC method development include understanding the physicochemical properties of this compound, such as its polarity, solubility, and pH/pKa values, which dictate the choice of stationary and mobile phases. ijtsrd.comglobalresearchonline.net

For the analysis of flavonoids, reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C18 column. phcog.com The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netphcog.com Gradient elution, where the mobile phase composition is varied during the analysis, is frequently used to achieve optimal separation of flavonoids with a range of polarities. scribd.com

Method development for this compound analysis involves optimizing several parameters:

Column Selection: Choosing a stationary phase that provides good retention and selectivity for biflavonoids.

Mobile Phase Composition: Adjusting the solvent ratio and pH to achieve the best peak shape and resolution. globalresearchonline.net

Flow Rate and Temperature: Optimizing these parameters can affect retention times and peak areas. phcog.com

Detection Wavelength: Selecting a wavelength where this compound exhibits maximum absorbance for high sensitivity, typically in the UV region. researchgate.net

A well-developed HPLC method ensures specificity, accuracy, and precision in the quantification of this compound in various samples. ijtsrd.com

Table 1: Example of HPLC Method Parameters for Flavonoid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm and 340 nm |

Note: This is a representative example; specific conditions may vary based on the sample matrix and analytical goals.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution. eag.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. eag.com

The primary advantages of UHPLC in this compound research include:

Increased Speed and Throughput: Shorter run times allow for the analysis of more samples in a given period, which is beneficial for high-throughput screening. ijsrtjournal.com

Enhanced Resolution: The smaller particles lead to sharper and narrower peaks, improving the separation of closely related compounds. eag.com

Improved Sensitivity: Narrower peaks result in higher peak heights, leading to lower detection limits. nih.gov

UHPLC is often coupled with mass spectrometry (UHPLC-MS), providing a powerful tool for the rapid identification and quantification of this compound and its metabolites in complex biological matrices. nih.govwiley.com This technique has been successfully applied in pharmacokinetic studies of traditional Chinese medicines containing various flavonoids. nih.gov The enhanced separation efficiency of UHPLC is particularly valuable for resolving isomeric biflavonoids, which can be challenging with conventional HPLC. researchgate.net

Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Flavonoids like this compound are non-volatile due to their high molecular weight and the presence of multiple polar hydroxyl groups. Therefore, direct analysis of this compound by GC is not feasible.

To make this compound amenable to GC analysis, a derivatization step is necessary. phenomenex.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For flavonoids, the most common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Considerations for GC analysis of derivatized this compound include:

Complete Derivatization: Ensuring the reaction goes to completion is crucial for accurate quantification, which may require optimizing reaction time and temperature. jfda-online.com

Choice of Column: A non-polar or semi-polar capillary column is typically used for the separation of TMS-derivatized flavonoids. phenomenex.com

Potential for Artifacts: The derivatization process can sometimes lead to the formation of byproducts or incomplete reactions, which can complicate the chromatogram. researchgate.net

While less common than HPLC for flavonoid analysis, GC-MS of derivatized this compound can provide detailed structural information and high sensitivity, especially for identifying unknown metabolites. nih.gov

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative isolation of natural products like this compound. mdpi.com Unlike solid-support-based chromatography, CCC avoids the irreversible adsorption of the sample onto a stationary phase, leading to high recovery rates. mdpi.com

The technique relies on partitioning the components of a mixture between two immiscible liquid phases. aocs.org One phase acts as the stationary phase, while the other mobile phase is pumped through it. The selection of a suitable two-phase solvent system is the most critical step for a successful CCC separation. nih.gov The partition coefficient (K value) of the target compound should be optimized to be close to 1 for efficient separation. nih.gov

High-speed countercurrent chromatography (HSCCC), a type of CCC, has been effectively used for the isolation and purification of flavonoids from various plant extracts. wiley.com For example, a two-phase solvent system composed of chloroform-methanol-water was used to successfully separate flavonoids from Oroxylum indicum. wiley.com CCC is advantageous for isolating large quantities of pure this compound from crude extracts for further biological testing or for use as a reference standard. mdpi.com

Gas Chromatography (GC) Considerations for Derivatized this compound

Spectroscopic Techniques for this compound Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites. solubilityofthings.com These methods provide detailed information about the molecular structure and concentration of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural determination of organic molecules, including complex natural products like this compound. koreascience.krnih.gov Its non-destructive nature allows for the analysis of samples that can be used for further experiments. fepbl.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in the structural elucidation of this compound and its metabolites. koreascience.kr

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. koreascience.krresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. koreascience.krnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, aiding in stereochemical assignments. koreascience.kr

Advanced NMR techniques are crucial for identifying the metabolites of this compound. After administration, this compound can be metabolized in the body, leading to structural modifications such as hydroxylation, methylation, or conjugation. NMR spectroscopy is instrumental in pinpointing the exact location of these modifications on the biflavonoid scaffold. fepbl.comuii.ac.id The ability of NMR to provide detailed structural information without the need for derivatization makes it superior in many respects for metabolite identification. fepbl.com

Table 2: Common NMR Techniques in this compound Metabolite Research

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides data on proton environments and their coupling. |

| ¹³C NMR | Reveals the number and type of carbon atoms. |